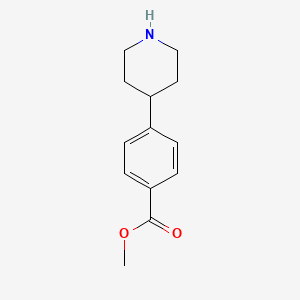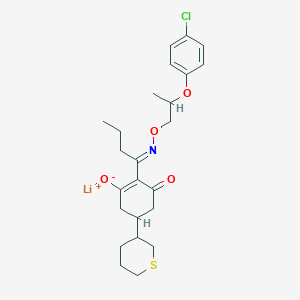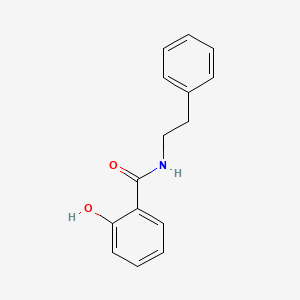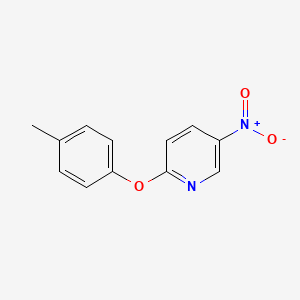
4-Piperidin-4-YL-benzoic acid methyl ester
Overview
Description
4-Piperidin-4-YL-benzoic acid methyl ester is a chemical compound with the molecular formula C13H17NO2 . It is also known as Methyl 4-(piperidin-4-yl)benzoate hydrochloride . This compound is used in biochemical research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H17NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3 . The molecular weight of this compound is 219.28 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 255.74 . It appears as an off-white powder .Scientific Research Applications
Quantitative Structure-Activity Relationships
- Research has been conducted on aromatic esters of 1-methyl-4-piperidinol, a closely related compound to 4-Piperidin-4-YL-benzoic acid methyl ester. These compounds have shown analgesic activity, and quantitative structure-activity correlations were carried out on a series of derivatives to understand how substituents affect analgesic potency. This research helps in the design of more effective analgesic drugs (Cheng, Brochmann-Hanssen & Waters, 1982).
Reactivity and Synthetic Applications
- Studies have also been done on derivatives of 2,4piperidinedione-3-carboxylic acid methyl ester, such as 1-Benzyl-2,4-piperidinedione-3-carboxylic acid derivatives. These compounds have applications in the synthesis of natural products and pharmacologically interesting compounds. Such research enhances our understanding of the reactivity of these heterocycles (Ibenmoussa et al., 1998).
Inhibition of the Na+/H+ Exchanger
- Benzoylguanidines, similar to this compound, have been investigated for their use in treating acute myocardial infarction. These compounds inhibit the Na+/H+ exchanger, beneficial for preserving cellular integrity during cardiac ischemia and reperfusion (Baumgarth, Beier & Gericke, 1997).
Synthesis of Hybrid Compounds
- The synthesis of hybrid systems containing pharmacophoric fragments of 4-[(1-oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid and other compounds has been achieved. These are significant for their potential in pharmaceutical applications (Ivanova, Kanevskaya & Fedotova, 2019).
Molecular Probe for ZnO Nanoparticles
- This compound derivatives have been found useful as molecular probes for ZnO nanoparticles, showing unusual fluorescence features. This application is significant in materials science and nanotechnology (Bekere et al., 2013).
Antiparasitic Activity
- Benzoic acid derivatives from Piper species, which include structures similar to this compound, have shown significant antiparasitic activity. This opens up potential avenues in the treatment of parasitic infections (Flores et al., 2008).
Synthesis of Piperidines
- Piperidines synthesized from amino acid derivatives, including structures related to this compound, have applications in the synthesis of complex amines. This has implications in synthetic chemistry and drug development (Laschat, Fröhlich & Wibbeling, 1996).
Antioxidant and Antimicrobial Activity
- Vanillin derived piperidin-4-one oxime esters, similar to this compound, have been synthesized and shown to possess significant antioxidant and antimicrobial activities. These compounds have potential applications in the field of pharmaceuticals and biochemistry (Harini et al., 2012).
properties
IUPAC Name |
methyl 4-piperidin-4-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSBLGJAXZOORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950868 | |
| Record name | Methyl 4-(piperidin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
281235-04-9 | |
| Record name | Methyl 4-(piperidin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(piperidine-4-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine](/img/structure/B3121181.png)


![3,9-Dioxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3121205.png)





![1,3,4-trimethyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3121260.png)
